3,4,5-trimethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a naphthyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a naphthylboronic acid with a halogenated thiazole.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoic acid to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting cancer cells or infectious agents.
Materials Science: Its unique structural features may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving the trimethoxyphenyl group.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide likely involves interactions with specific molecular targets:
Molecular Targets: Potential targets include tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: The compound may inhibit tubulin polymerization, disrupt protein folding by inhibiting Hsp90, and interfere with redox balance by inhibiting TrxR.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
3,4,5-trimethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to its combination of a trimethoxyphenyl group, a naphthyl group, and a thiazole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-29-19-11-17(12-20(30-2)21(19)31-3)22(28)26-23(32)27-24-25-18(13-33-24)16-9-8-14-6-4-5-7-15(14)10-16/h4-13H,1-3H3,(H2,25,26,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSNCFVQHLEGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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